3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride
CAS No.: 1803587-91-8
Cat. No.: VC3113540
Molecular Formula: C10H15Cl2FN2
Molecular Weight: 253.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803587-91-8 |
---|---|
Molecular Formula | C10H15Cl2FN2 |
Molecular Weight | 253.14 g/mol |
IUPAC Name | 3-(4-fluoropiperidin-4-yl)pyridine;dihydrochloride |
Standard InChI | InChI=1S/C10H13FN2.2ClH/c11-10(3-6-12-7-4-10)9-2-1-5-13-8-9;;/h1-2,5,8,12H,3-4,6-7H2;2*1H |
Standard InChI Key | KISNKQMFIGCAPX-UHFFFAOYSA-N |
SMILES | C1CNCCC1(C2=CN=CC=C2)F.Cl.Cl |
Canonical SMILES | C1CNCCC1(C2=CN=CC=C2)F.Cl.Cl |
Introduction
Chemical Identity and Structure
Chemical Identifiers
3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride is characterized by a distinct set of chemical identifiers that facilitate its identification and classification in chemical databases:
Parameter | Value |
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Molecular Formula | C10H15Cl2FN2 |
Molecular Weight | 253.14 g/mol |
CAS Number | 1803587-91-8 |
SMILES Notation | C1CNCCC1(C2=CN=CC=C2)F.Cl.Cl |
InChI | InChI=1S/C10H13FN2/c11-10(3-6-12-7-4-10)9-2-1-5-13-8-9/h1-2,5,8,12H,3-4,6-7H2 |
InChI Key | MXNODKZXBKGGGT-UHFFFAOYSA-N |
Purity | Typically 95% |
Structural Features
The compound exhibits several key structural features that contribute to its chemical behavior and potential biological activity:
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A pyridine ring connected at position 3 to a piperidine ring
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A fluorine substituent at the 4-position of the piperidine ring, creating a quaternary carbon center
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Two hydrochloride salt groups that enhance solubility in polar solvents
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A tertiary amine within the piperidine ring
The presence of fluorine at the piperidine's 4-position is particularly notable as it contributes to the compound's unique chemical and potentially biological properties.
Physical and Chemical Properties
Physical Characteristics
3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride typically exists as a crystalline solid at room temperature. As a dihydrochloride salt, it demonstrates improved solubility in polar solvents compared to its free base form .
Spectroscopic Properties
The compound can be characterized through various analytical techniques. Mass spectrometry data reveals characteristic mass-to-charge ratios for different adducts:
Adduct | m/z | Predicted Collision Cross Section (Ų) |
---|---|---|
[M+H]+ | 181.11356 | 140.8 |
[M+Na]+ | 203.09550 | 153.0 |
[M+NH4]+ | 198.14010 | 150.5 |
[M+K]+ | 219.06944 | 143.9 |
[M-H]- | 179.09900 | 142.7 |
[M+Na-2H]- | 201.08095 | 150.0 |
[M]+ | 180.10573 | 143.1 |
[M]- | 180.10683 | 143.1 |
These values facilitate the identification and characterization of the compound in analytical studies .
Chemical Reactivity
The compound's reactivity is influenced by both the pyridine and piperidine moieties:
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The pyridine nitrogen acts as a weak base and can participate in hydrogen bonding
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The tertiary amine in the piperidine ring can engage in acid-base interactions
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The fluorine substituent alters the electronic properties of the piperidine ring, potentially enhancing metabolic stability
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The presence of two hydrochloride groups makes the compound acidic in aqueous solutions
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride typically involves several key strategic steps:
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Formation of an appropriately substituted pyridine core
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Introduction of the piperidine ring through coupling reactions
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Fluorination at the 4-position of the piperidine
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Conversion to the dihydrochloride salt
Suzuki-Miyaura Coupling/Hydrogenation Cascade
Based on methodologies for related compounds, one efficient approach involves a combination of Suzuki-Miyaura coupling followed by selective hydrogenation:
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Synthesis of pyridine boronic acid derivative
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Suzuki-Miyaura coupling with an appropriate halide to create a pyridine-pyridine intermediate
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Selective hydrogenation of one pyridine ring to form the piperidine moiety
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Fluorination at the 4-position of the piperidine ring
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Salt formation with HCl to yield the dihydrochloride
This approach is particularly valuable as it can be conducted under mild conditions with high chemoselectivity .
Direct Fluorination Methods
Alternative synthetic routes may employ direct fluorination of a preformed 3-(piperidin-4-yl)pyridine:
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Preparation of 3-(piperidin-4-yl)pyridine through standard methods
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Selective fluorination at the 4-position of the piperidine using fluorinating agents (e.g., DAST, Selectfluor)
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Isolation and purification of the fluorinated intermediate
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Conversion to the dihydrochloride salt
The selection of appropriate fluorinating agents is critical to achieve regioselectivity and minimize side reactions .
Research Applications
Medicinal Chemistry
The compound serves several important functions in medicinal chemistry research:
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As a versatile building block for the synthesis of more complex drug candidates
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As a pharmacological probe to investigate fluorine effects in biological systems
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As a template for structure-activity relationship studies in drug discovery programs
Fluorine Chemistry
As a fluorinated compound, it contributes to the understanding of fluorine chemistry:
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Exploration of the influence of fluorine substitution on physicochemical properties
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Investigation of fluorine's effects on metabolic stability and pharmacokinetics
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Study of fluorine's impact on binding affinity and selectivity for biological targets
Synthetic Methodology Development
The synthesis of this compound can drive advances in synthetic organic chemistry:
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Development of more efficient methods for introducing fluorine into heterocyclic scaffolds
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Optimization of chemoselective hydrogenation protocols for complex molecules
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Exploration of new approaches to regioselective functionalization of piperidine rings
Recent Developments and Future Directions
Recent Research Trends
Recent studies on fluorinated piperidine compounds similar to 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride have focused on:
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Development of "biased agonists" targeting specific signaling pathways downstream of receptor activation
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Investigation of fluorinated heterocycles as allosteric modulators of muscarinic receptors
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Exploration of structure-activity relationships to enhance selectivity for specific receptor subtypes
For instance, recent work has explored the development of ERK1/2 phosphorylation-preferring aryloxyethyl derivatives that show high selectivity versus noradrenergic α1, dopamine D2, serotonin 5-HT2A, histamine H1, and muscarinic M1 receptors .
Future Research Directions
Future research on 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride may explore:
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Detailed pharmacological profiling to establish its complete receptor interaction spectrum
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Development of derivatives with enhanced selectivity for specific therapeutic targets
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Investigation of its potential as a positron emission tomography (PET) tracer precursor
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Exploration of its utility in treating emerging therapeutic areas, such as certain parasitic diseases
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